molecular formula C19H17N3O6S B3456537 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3456537
M. Wt: 415.4 g/mol
InChI Key: MYAVJTFCWXGPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide is an organic compound that combines a benzenesulfonyl group, a nitroaniline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of N-(benzenesulfonyl)-3-nitroaniline: This can be achieved by reacting 3-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling with furan-2-ylmethylamine: The intermediate N-(benzenesulfonyl)-3-nitroaniline is then reacted with furan-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 2-[N-(benzenesulfonyl)-3-aminoanilino]-N-(furan-2-ylmethyl)acetamide.

    Substitution: Various substituted furan derivatives.

    Oxidation: Furan-2-carboxylic acid derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide: This compound has a similar structure but with a chloro and methyl substitution, which can alter its chemical and biological properties.

    2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide: This compound has a different core structure but shares the furan-2-ylmethyl group, making it a useful comparison for studying structure-activity relationships.

Uniqueness

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a benzenesulfonyl group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-19(20-13-17-8-5-11-28-17)14-21(15-6-4-7-16(12-15)22(24)25)29(26,27)18-9-2-1-3-10-18/h1-12H,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAVJTFCWXGPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(furan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.